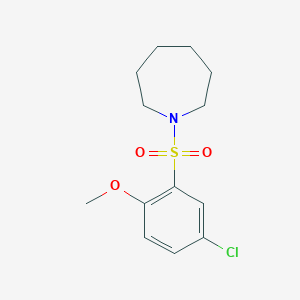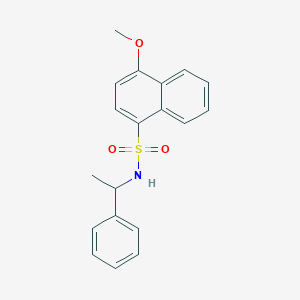
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide, also known as MENSA, is a molecule that has been of great interest to the scientific community due to its potential applications in research. MENSA is a sulfonamide compound that has been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. This compound has also been found to modulate the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. This compound also has potent anti-inflammatory and anti-cancer properties, which makes it a valuable tool in scientific research.
One of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Additionally, this compound has not been extensively tested in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for research involving 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide. One potential direction is the development of new anti-inflammatory drugs based on the structure of this compound. Another potential direction is the development of new cancer treatments based on this compound's anti-cancer properties.
Further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of more targeted experiments that specifically target its activity. Additionally, more studies are needed to test the safety and efficacy of this compound in vivo, which could lead to its potential applications in animal studies.
In conclusion, this compound, or this compound, is a molecule that has potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a valuable tool in the development of new drugs and treatments. Further research is needed to fully understand its mechanism of action and potential applications in animal studies.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 1-phenylethylamine. This reaction produces this compound as a white solid with a high yield. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide has been found to have a variety of applications in scientific research. One of the most promising applications of this compound is in the field of anti-inflammatory research. Studies have shown that this compound has potent anti-inflammatory properties, which could make it a valuable tool in the development of new anti-inflammatory drugs.
This compound has also been found to have anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This makes this compound a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVSDXGQKQYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


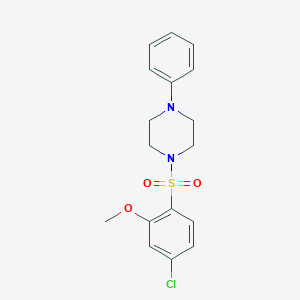
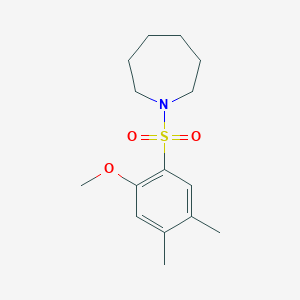
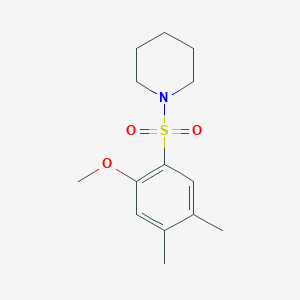
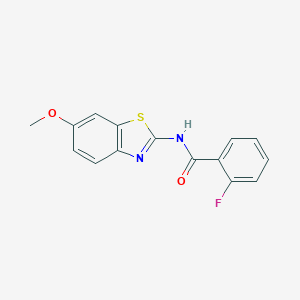

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345254.png)
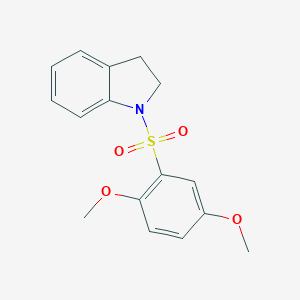
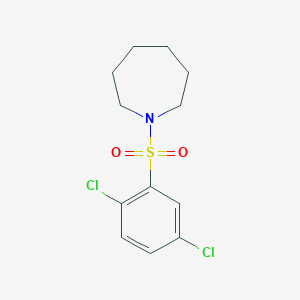
![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)
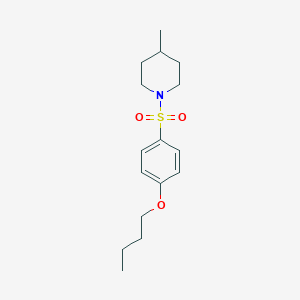
![4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine](/img/structure/B345264.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345269.png)
